
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative with a pyrimidine ring and dimethylamino group attached. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications from polymers to pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the amide, pyrimidine, and dimethylamino groups. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and melting point .Aplicaciones Científicas De Investigación
Drug Delivery Systems
This compound has been explored for its potential in creating drug delivery systems . Due to its structural properties, it can be used to form polymersomes—vesicles that are more robust than liposomes and can respond to external stimuli like pH and temperature . These polymersomes can be loaded with therapeutic agents and targeted to specific sites within the body, making them highly effective for controlled drug release.
Gene Therapy
The compound’s ability to form complexes with anionic biomacromolecules such as DNA and RNA makes it suitable for gene therapy applications . It can be used to safely transport genetic material into cells, which is a critical step in treating genetic disorders.
Nanoreactors
Due to its responsive nature to environmental changes, this compound can be utilized to create nanoreactors . These nanoreactors can facilitate chemical reactions on a nanoscale, which could be beneficial for various fields, including materials science and bioengineering.
Anticancer Therapeutics
In the realm of cancer treatment, the compound has been used to develop nanocarriers that can co-load anticancer drugs and nucleic acids . This dual delivery system could significantly improve the efficacy of cancer therapies by combining the benefits of drug and gene delivery.
Ocular Drug Delivery
The compound has been employed to create a crosslinked nanogel loaded with pilocarpine hydrochloride for ocular drug delivery . This application demonstrates its potential in developing treatments for eye-related conditions.
Thermosensitive Applications
Its thermosensitive properties have been harnessed to create a crosslinked nanogel that can deliver drugs like doxorubicin, used in anticancer therapy . The temperature-responsive nature allows the nanogel to release the drug in response to the body’s temperature changes, targeting the delivery to cancer cells.
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10-15(11(2)19-17(18-10)21(3)4)20-16(22)12-7-13(23-5)9-14(8-12)24-6/h7-9H,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYAQERDHQNTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

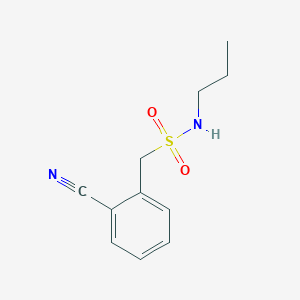
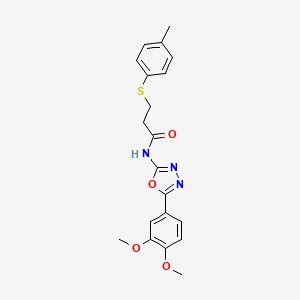
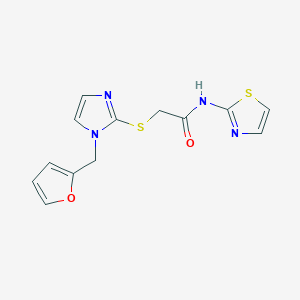
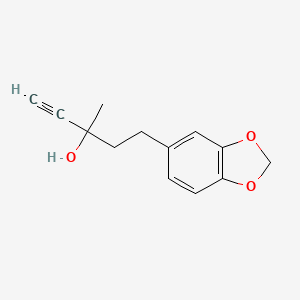
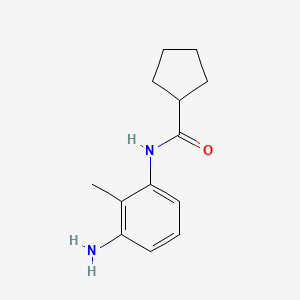
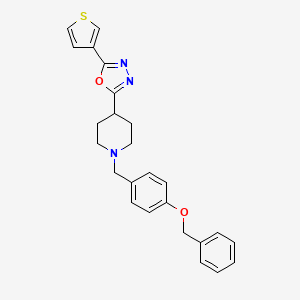
![4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3009017.png)
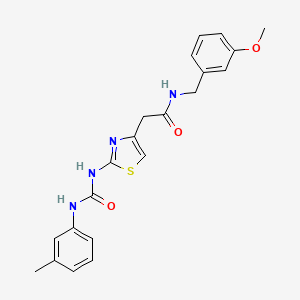

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B3009021.png)

![Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009024.png)
![8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3009027.png)
